methyl 7-bromo-4-chloro-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-4-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method includes the reaction of 7-bromoindole with chlorinating agents under controlled conditions to introduce the chlorine atom at the 4-position. The carboxylate group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by esterification. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole compound.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 7-bromo-4-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
Methyl 7-bromo-4-chloro-1H-indole-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
187607-84-7 |
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Molecular Formula |
C10H7BrClNO2 |
Molecular Weight |
288.5 |
Purity |
95 |
Origin of Product |
United States |
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